5-cyano-2-ethoxy-3-methoxybenzoic acid
Description
5-Cyano-2-ethoxy-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: a cyano (-CN) group at the 5-position, an ethoxy (-OCH₂CH₃) group at the 2-position, and a methoxy (-OCH₃) group at the 3-position. These substituents collectively influence its electronic, steric, and physicochemical properties. The cyano group, a strong electron-withdrawing moiety, enhances the acidity of the carboxylic acid group (pKa reduction) compared to unsubstituted benzoic acid. Ethoxy and methoxy groups, being alkoxy electron-donating groups, introduce steric bulk and modulate solubility in polar solvents.
Properties
IUPAC Name |
5-cyano-2-ethoxy-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-16-10-8(11(13)14)4-7(6-12)5-9(10)15-2/h4-5H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAUMPOXRYPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-ethoxy-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-ethoxy-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then treated with copper(I) cyanide to introduce the cyano group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-ethoxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, forming 5-amino-2-ethoxy-3-methoxybenzoic acid.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyano-2-ethoxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyano-2-ethoxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-cyano-2-ethoxy-3-methoxybenzoic acid are compared below with three analogous compounds, emphasizing substituent effects, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Findings :
Acidity Modulation: The cyano group in the 5-position of the target compound significantly lowers the pKa compared to 3-methoxybenzoic acid (pKa ~4.1) due to its electron-withdrawing nature. This effect is more pronounced than in 3-methoxy-2-nitrobenzoic acid, where the nitro group also acts as an EWG but may exhibit resonance effects that partially offset acidity enhancement .
Solubility and Steric Effects: The ethoxy group at position 2 introduces greater steric hindrance than methoxy, reducing solubility in water compared to 3-methoxybenzoic acid. However, the polar cyano group counterbalances this effect, enabling moderate solubility in ethanol or DMSO .
Synthetic Complexity :
- Multi-substituted derivatives like the target compound require sequential functionalization (e.g., alkoxylation followed by cyanation), whereas simpler analogs (e.g., 3-methoxy-2-nitrobenzoic acid) are synthesized via single-step nitration .
Crystallinity and Hydrogen Bonding: Compounds with hydrogen-bonding motifs (e.g., amide in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) exhibit distinct crystalline packing behaviors compared to alkoxy- or cyano-substituted analogs. X-ray diffraction studies (e.g., Sheldrick’s methods) highlight these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
